molecular formula C12H11NO3 B1347696 N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide CAS No. 423729-51-5

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide

Cat. No.: B1347696
CAS No.: 423729-51-5
M. Wt: 217.22 g/mol
InChI Key: RYFXYSCKNZGIME-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide is a synthetic carboxamide compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This chemical features a furan ring, a common motif in bioactive molecules and medicinal chemistry, substituted with a methyl group and linked via a carboxamide bridge to a 3-hydroxyphenyl group . The compound is supplied with high purity and is characterized by specific physicochemical properties, including a calculated density of 1.3±0.1 g/cm³, a boiling point of 298.7±35.0 °C at 760 mmHg, and a topological polar surface area of 62.5 Ų . Its structure, defined by the SMILES string O=C(C1=C(C)OC=C1)NC2=CC=CC(O)=C2, provides two hydrogen bond donors and four hydrogen bond acceptors, which can be critical for molecular interactions in research settings . Carboxamide derivatives, as a class of compounds, are known to be the subject of ongoing scientific investigation in various fields, including the development of novel chemical entities and the study of their supramolecular structures . As a building block, this compound offers researchers a versatile scaffold for further chemical modification and exploration. This compound is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet and adhere to all stated safety information, including the precautionary statements P261, P264, P280, P305+P351+P338, and P304+P340 .

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-11(5-6-16-8)12(15)13-9-3-2-4-10(14)7-9/h2-7,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFXYSCKNZGIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358108
Record name N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423729-51-5
Record name N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

Activation of Carboxylic Acid

The carboxylic acid group of 2-methylfuran-3-carboxylic acid is typically activated to facilitate amide bond formation. Common activation methods include:

  • Conversion to acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
  • Use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Amide Bond Formation

The activated carboxylic acid derivative is reacted with 3-hydroxyaniline under controlled conditions:

  • Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF), or other aprotic solvents.
  • Catalysts/Additives: 4-(Dimethylamino)pyridine (DMAP) is often added as a nucleophilic catalyst to enhance the reaction rate.
  • Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (e.g., 25–60 °C).
  • Reaction Time: Ranges from several hours to over 24 hours depending on conditions.

Purification

Post-reaction, the mixture is subjected to solvent evaporation and purification by column chromatography using eluents such as chloroform or chloroform/methanol mixtures to isolate the pure amide compound.

Representative Synthetic Procedure

Step Reagents and Conditions Description
1 Dissolve 2-methylfuran-3-carboxylic acid (or acid chloride) in DCM Preparation of activated acid derivative
2 Add 4-(dimethylamino)pyridine (DMAP) and stir at room temperature for 15 min Catalytic activation
3 Add 3-hydroxyaniline and DMF, heat at 60 °C for 24–36 h Amide bond formation
4 Evaporate solvents under reduced pressure Concentration of reaction mixture
5 Purify residue by column chromatography (chloroform or chloroform/methanol) Isolation of pure product

Alternative Synthetic Approaches

While direct coupling of acid chlorides with amines is common, alternative methods include:

Research Findings and Optimization

  • The use of DMAP as a catalyst significantly improves the rate and yield of amide bond formation.
  • Reaction temperature and time are critical parameters; prolonged heating at 60 °C for 24–36 hours ensures complete conversion.
  • Purification by column chromatography using chloroform or chloroform/methanol mixtures yields the compound as a fine solid with high purity.
  • The presence of the hydroxy group on the phenyl ring requires careful control of reaction conditions to avoid side reactions such as esterification or oxidation.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting materials 2-methylfuran-3-carboxylic acid (or acid chloride), 3-hydroxyaniline Purity affects yield
Activation method Acid chloride formation or carbodiimide coupling (DCC, EDC) Acid chloride preferred for direct amidation
Catalyst 4-(Dimethylamino)pyridine (DMAP) Enhances nucleophilicity
Solvent Dichloromethane (DCM), N,N-dimethylformamide (DMF) Aprotic solvents preferred
Temperature Room temperature to 60 °C Elevated temperature accelerates reaction
Reaction time 15 min (activation) + 24–36 h (amidation) Longer times improve yield
Purification Column chromatography (chloroform or chloroform/methanol) Ensures high purity

Scientific Research Applications

N-(3-Hydroxyphenyl)-2-methylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the carboxamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

N-(3-Hydroxyphenyl)furan-2-carboxamide (CAS 55679-22-6)
  • Structure : Differs in the position of the carboxamide group (furan-2-carboxamide vs. 2-methylfuran-3-carboxamide).
  • Molecular Weight : 203.19 g/mol (vs. 217.19 g/mol for the target compound).
  • However, the lack of substitution may decrease metabolic stability .
Spirothiazolidinone Derivatives ()

Compounds 2d, 2e, 2f, and 3a share the 2-methylfuran-3-carboxamide backbone but incorporate spirothiazolidinone moieties with varying substituents (e.g., propyl, tert-butyl, phenyl):

  • Example : 2d (N-(3-oxo-8-propyl-1-thia-4-azaspiro[4.5]decan-4-yl)-2-methylfuran-3-carboxamide) has a melting point of 205–207°C and demonstrated anti-influenza virus activity.
  • Impact of Substituents : Bulky groups like tert-butyl (in 2e ) or aromatic rings (in 2f ) may enhance target affinity but reduce solubility .
N-(Benzoylphenyl)-5-(3-Hydroxyphenyl)-2-Furamides ()
  • Structure : Features a 5-(3-hydroxyphenyl)-2-furamide scaffold with benzoylphenyl substitutions (e.g., 3a and 3b ).
  • Functional Role : The benzoyl group may enhance lipophilicity, improving membrane permeability for anti-hyperlipidemic applications .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
N-(3-Hydroxyphenyl)-2-methylfuran-3-carboxamide 217.19 Not reported 3-Hydroxyphenyl, 2-methylfuran-3-amide
N-(3-Hydroxyphenyl)furan-2-carboxamide 203.19 Not reported Furan-2-carboxamide
Compound 2d () ~350 (estimated) 205–207 Spirothiazolidinone, propyl chain
Compound 3a () ~400 (estimated) Not reported Benzoylphenyl, 5-(3-hydroxyphenyl)

Notes:

  • The methyl group in the target compound increases molecular weight by 14 g/mol compared to its non-methylated analog (CAS 55679-22-6).
  • Higher melting points in spirothiazolidinone derivatives (e.g., 2d) suggest enhanced crystallinity due to rigid heterocyclic systems .

Pharmacological Activities

Anti-Influenza Activity
  • Spirothiazolidinone Derivatives (): Compounds 2d–2f and 3a showed moderate to strong anti-influenza activity, likely due to the 2-methylfuran-3-carboxamide backbone interacting with viral entry or replication machinery. The tert-butyl group in 2e improved activity compared to phenyl in 2f, suggesting steric optimization is critical .
Anti-Hyperlipidemic Activity
  • N-(Benzoylphenyl)-5-(3-Hydroxyphenyl)-2-Furamides () : Compound 3a reduced cholesterol levels in preclinical models, attributed to the benzoylphenyl group enhancing lipid metabolism modulation .
Antibacterial and Anti-HIV Activity
  • Imidazole Derivatives () : N-(3-Hydroxyphenyl)-2-(substituted imidazol-1-yl)alkanamides demonstrated broad-spectrum antibacterial and anti-HIV activity. This highlights the versatility of the 3-hydroxyphenyl-carboxamide scaffold in targeting diverse pathogens .

Key Findings and Implications

Backbone Flexibility : The 2-methylfuran-3-carboxamide core is a promising pharmacophore for antiviral and metabolic applications, but substituents on the amide nitrogen dictate target specificity.

Steric and Solubility Trade-offs : Bulky groups (e.g., tert-butyl in 2e ) enhance target affinity but may reduce solubility, necessitating formulation optimization.

Hydrogen Bonding Potential: The 3-hydroxyphenyl group’s hydroxyl moiety likely contributes to hydrogen bonding with biological targets, as seen in anti-HIV imidazole derivatives .

Biological Activity

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide, also known by its CAS number 423729-51-5, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : The furan ring is synthesized through cyclization reactions under acidic or basic conditions.
  • Introduction of the Carboxamide Group : This is achieved by reacting the furan derivative with an amine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
  • Attachment of the Hydroxyphenyl Group : The hydroxyphenyl group is introduced via Suzuki-Miyaura coupling, which employs a palladium catalyst.

This compound exhibits unique properties due to its structural components, which include a furan ring and a hydroxyphenyl moiety that can engage in hydrogen bonding and π-π interactions with biological macromolecules .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Antimicrobial Activity : The compound has shown selective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 μM .
  • Anticancer Activity : Preliminary studies indicate that this compound may possess antiproliferative effects against cancer cell lines. For instance, derivatives similar to this compound have exhibited IC50 values ranging from 1.2 to 5.3 μM against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 16 μM
AntibacterialEnterococcus faecalisMIC = 8 μM
AnticancerMCF-7 Cell LineIC50 = 3.1 μM
AntioxidantHCT116 CellsReduced oxidative stress

4. Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Antioxidant Studies : Compounds similar to this compound have demonstrated significant antioxidant capacity in vitro, which may contribute to their anticancer properties by reducing oxidative stress in tumor cells .
  • Anticancer Mechanisms : Research indicates that the compound may induce apoptosis in cancer cells through modulation of specific signaling pathways, although detailed mechanistic studies are still required to fully elucidate these effects .

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly its antimicrobial and anticancer properties. Ongoing studies are essential to explore its full therapeutic potential and the underlying mechanisms driving its biological effects.

Future research should focus on optimizing synthetic routes for higher yields and purity, as well as conducting comprehensive in vivo studies to assess the efficacy and safety profiles of this compound.

Q & A

Q. What are the optimal synthetic routes for N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide, and how can yield be maximized?

Methodological Answer : The compound is typically synthesized via a multi-step process involving (i) preparation of 2-methylfuran-3-carboxylic acid derivatives and (ii) coupling with 3-hydroxyaniline. For example, a two-step procedure from methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (precursor) via aminolysis with substituted aminobenzophenones can yield analogs with >70% efficiency . Key optimizations include:

  • Catalyst selection : Use of DCC (dicyclohexylcarbodiimide) or HATU for carboxamide bond formation.
  • Solvent system : Polar aprotic solvents (e.g., DMF) under inert atmosphere to prevent oxidation of the phenolic group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

Q. How can researchers verify the structural integrity of synthesized this compound?

Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:

  • NMR : 1H^1H NMR should show characteristic signals:
    • Aromatic protons (δ 6.8–7.5 ppm for hydroxyphenyl and furan rings).
    • Methyl group resonance (δ 2.3–2.5 ppm for furan-CH3_3).
  • HPLC-MS : Purity ≥95% (C18 column, acetonitrile/water + 0.1% formic acid mobile phase) with m/z matching the molecular ion ([M+H]+^+ = 246.1) .
  • FT-IR : Confirm carboxamide C=O stretch (~1650 cm1^{-1}) and O-H stretch (~3400 cm1^{-1}).

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer : Discrepancies in bioactivity (e.g., inconsistent IC50_{50} values) may arise from:

  • Purity variability : Validate purity via HPLC and adjust assays accordingly (e.g., use only batches with ≥98% purity) .
  • Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability.
  • Metabolic interference : Use liver microsomal stability assays (e.g., rat S9 fraction) to assess compound stability under experimental conditions .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., BCRP/ABCG2 transporter). Focus on hydrogen bonding between the hydroxyphenyl group and Asp388/Arg482 residues .
  • MD simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess binding stability.
  • QSAR analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity using datasets from analogs like N-(3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer : A systematic SAR approach includes:

  • Scaffold diversification : Synthesize analogs with modifications to the furan (e.g., 2,5-dimethylfuran) or hydroxyphenyl (e.g., 3-fluoro substitution) moieties .
  • Bioactivity assays : Test against a panel of targets (e.g., kinases, transporters) using dose-response curves (10 nM–100 μM range).
  • Data normalization : Use Z-score transformation to compare activity across assays.

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in different solvent systems?

Methodological Answer : Reported solubility variations (e.g., DMSO vs. aqueous buffers) can be resolved by:

  • Standardized protocols : Use the shake-flask method (25°C, 24 h equilibration) with UV-Vis quantification (λ = 254 nm).
  • Co-solvent systems : Test PEG-400/water mixtures for improved solubility in in vivo studies.
  • pH adjustment : Evaluate solubility at physiologically relevant pH (e.g., 7.4) using phosphate buffer .

Q. Tables for Key Data

Parameter Value Method Reference
Molecular Weight245.3 g/molHRMS
LogP (Predicted)2.8ChemAxon
Solubility in DMSO45 mMShake-flask (25°C)
BCRP Inhibition IC5012.3 ± 1.5 μMMDCK-II assay

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